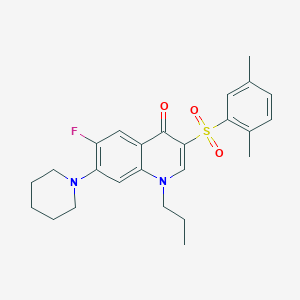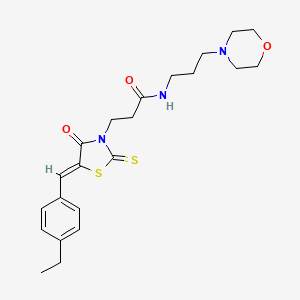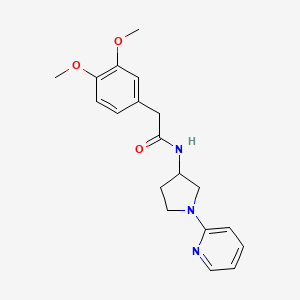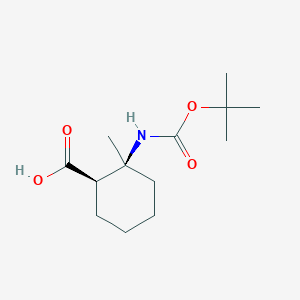
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
5-Chlorothiophene-2-sulfonyl chloride, a component of the compound, can be prepared from 2-chlorothiophene by reacting with chlorosulfonic acid in the presence of phosphorus pentachloride .Chemical Reactions Analysis
Thiophene derivatives can be synthesized using various strategies, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis
5-Chlorothiophene-2-sulfonyl chloride has a refractive index of 1.586, a boiling point of 112-117 °C, and a density of 1.623 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds related to Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have been synthesized and assessed for their antimicrobial properties. For instance, various heterocyclic compounds containing a sulfonamido moiety have been developed for use as antibacterial agents, demonstrating the potential of these compounds in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013). Similarly, novel heterocyclic derivatives have been synthesized for antimicrobial screening against a variety of bacteria and fungi, highlighting the broad-spectrum potential of these compounds (Sarvaiya, Gulati, & Patel, 2019).
Antibacterial Evaluation
New heterocyclic compounds have been synthesized with a focus on incorporating sulfonamido groups, showing significant antibacterial activity. This underscores the importance of structural modification in enhancing the biological activities of these compounds (Azab, Youssef, & El-Bordany, 2013). The creation of pyran, pyridine, and pyridazine derivatives from precursor compounds further illustrates the versatility of these chemical structures in generating potent antibacterial agents.
Antifungal and Antioxidant Activities
Research has also extended into the synthesis of compounds for evaluating antifungal and antioxidant activities. The exploration of different heterocyclic frameworks has led to the identification of compounds with significant bioactivity, indicating their potential in treating fungal infections and for use as antioxidants (George, Sabitha, Kumar, & Ravi, 2010).
Molecular Structure and Characterization
The detailed molecular structure and characterization of these compounds are crucial in understanding their mechanism of action and potential applications. Studies have focused on the crystal and molecular structure analysis to provide insights into the stability and interactions at the molecular level, which is essential for the development of pharmaceutical agents (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(5-chlorothiophen-2-yl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O6S2/c1-2-25-17(22)16-12(26-28(23,24)15-9-8-13(18)27-15)10-14(21)20(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBXERRCMBUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B2670539.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2670542.png)



![3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670551.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2670553.png)



![8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2670557.png)


![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)